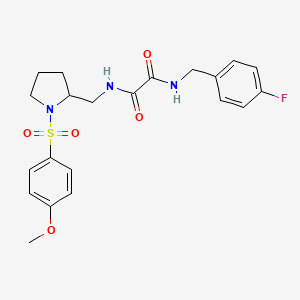

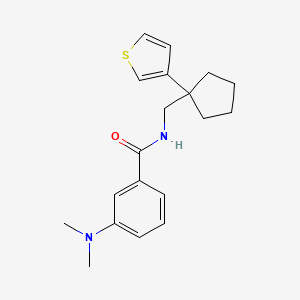

![molecular formula C22H20FN5O3 B2440109 2-エトキシ-N-(2-((3-(4-フルオロフェニル)-[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル)オキシ)エチル)ベンザミド CAS No. 1021124-95-7](/img/structure/B2440109.png)

2-エトキシ-N-(2-((3-(4-フルオロフェニル)-[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル)オキシ)エチル)ベンザミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

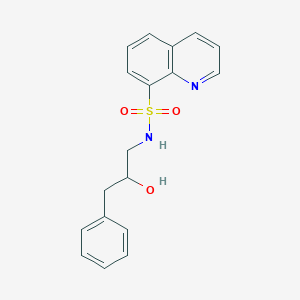

The compound “2-ethoxy-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide” is a complex organic molecule that contains several functional groups, including an ethoxy group, a benzamide group, and a triazolo-pyridazine group . The presence of these groups suggests that the compound may have interesting chemical properties and potential applications in various fields .

Synthesis Analysis

While specific synthesis methods for this compound are not available in the retrieved papers, it’s likely that its synthesis involves the reaction of appropriate precursors containing the ethoxy, benzamide, and triazolo-pyridazine groups . The synthesis of similar compounds often involves multiple steps and requires careful control of reaction conditions .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-triazolo[4,3-b]pyridazine ring, which is a type of nitrogen-containing heterocycle . This ring is attached to a fluorophenyl group, an ethoxy group, and a benzamide group . The presence of these groups likely influences the compound’s physical and chemical properties .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 273.27 . Other properties such as melting point, solubility, and stability would need to be determined experimentally .科学的研究の応用

- 研究によると、この化合物の誘導体は有望な抗がん活性を示しています。それらは、がん細胞の増殖、増殖、および転移を妨げる可能性があります。 さらなる研究で、特定のメカニズムと潜在的な標的を調査する必要があります .

- この化合物とその誘導体は、抗菌活性を示しています。研究者は、黄色ブドウ球菌や大腸菌などの菌株に対する有効性をテストしてきました。 最小阻害濃度(MIC)を調査することで、抗菌の可能性に関する洞察が得られます .

- 一部の誘導体は、鎮痛作用を持つ可能性があり、痛みを軽減する可能性があります。 さらに、抗炎症効果により、炎症性疾患の管理に役立つ可能性があります .

- この化合物の抗酸化特性は注目されています。抗酸化物質は、フリーラジカルを中和し、細胞を酸化損傷から保護する上で重要な役割を果たします。 さらなる研究で、酸化ストレス関連疾患の予防における可能性を明らかにすることができます .

- さまざまな誘導体が、酵素阻害剤として作用します。例としては、炭酸脱水酵素阻害剤、コリンエステラーゼ阻害剤、アルカリホスファターゼ阻害剤、抗リパーゼ活性、およびアロマターゼ阻害剤があります。 これらの相互作用は、治療上の意義を持つ可能性があります .

- 予備調査では、抗ウイルス活性が示唆されています。研究者は、特定のウイルスに対する効果を調べてきました。 作用機序と選択性を理解することは、薬剤開発にとって重要です .

抗がん特性

抗菌効果

鎮痛および抗炎症作用

抗酸化活性

酵素阻害

抗ウイルス可能性

要約すると、2-エトキシ-N-(2-((3-(4-フルオロフェニル)-[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル)オキシ)エチル)ベンザミドとその誘導体は、創薬と開発に有望です。研究者は、構造活性相関を調査し、in silicoでの薬物動態と分子モデリング研究を続けています。 これらの取り組みは、多機能疾患に対する新規薬物の合理的設計に貢献しています . さらなる詳細や追加の用途が必要な場合は、お気軽にお問い合わせください!😊

将来の方向性

The future research directions for this compound could involve further exploration of its synthesis methods, investigation of its chemical reactivity, and evaluation of its potential biological activities . Additionally, studies could be conducted to determine its physical and chemical properties, and to assess its safety and potential hazards .

作用機序

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been shown to inhibit c-met/vegfr-2 kinases . These kinases play crucial roles in cell growth, survival, and angiogenesis, making them important targets for cancer therapy .

Mode of Action

Based on its structural similarity to [1,2,4]triazolo[4,3-a]pyrazine derivatives, it may interact with its targets (such as c-met/vegfr-2 kinases) and inhibit their activities . This inhibition could lead to a decrease in cell proliferation and angiogenesis, thereby exerting an anti-cancer effect .

Biochemical Pathways

Inhibition of c-met/vegfr-2 kinases can affect multiple signaling pathways involved in cell growth, survival, and angiogenesis . The downstream effects of these changes could include reduced cell proliferation and angiogenesis, leading to potential anti-cancer effects .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability, half-life, metabolism, and excretion, which are crucial for understanding its pharmacokinetic profile.

Result of Action

Based on its potential inhibition of c-met/vegfr-2 kinases, it could lead to reduced cell proliferation and angiogenesis . This could potentially result in anti-cancer effects .

特性

IUPAC Name |

2-ethoxy-N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN5O3/c1-2-30-18-6-4-3-5-17(18)22(29)24-13-14-31-20-12-11-19-25-26-21(28(19)27-20)15-7-9-16(23)10-8-15/h3-12H,2,13-14H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSSBMRPHIFWEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCCOC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

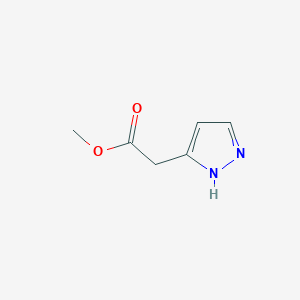

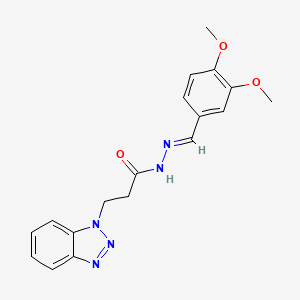

![4-(4-chlorophenyl)-1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B2440027.png)

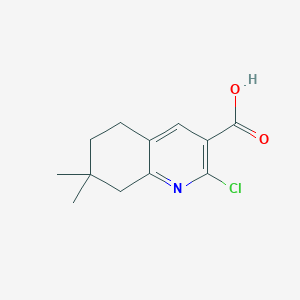

![Methyl 4-[(2,4-dimethylphenyl)methoxy]quinoline-2-carboxylate](/img/structure/B2440039.png)

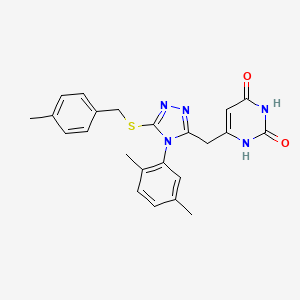

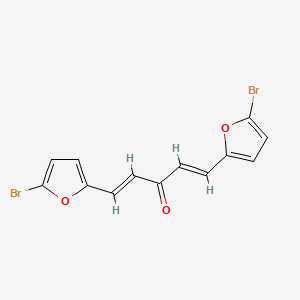

![3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B2440043.png)